2-Bromo-6-cyclopropylmethoxy-pyridine
Description
2-Bromo-6-cyclopropylmethoxy-pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyclopropylmethoxy group may modulate steric and electronic properties for targeted reactivity .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-6-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
GDGDRHMJIWOWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-Bromo-6-cyclopropylmethoxy-pyridine with analogs from the evidence:
Reactivity and Stability
- Electrophilic Substitution : The bromine atom in this compound is meta-directing, but the electron-withdrawing cyclopropylmethoxy group may alter regioselectivity compared to methoxy or methyl analogs .
- Steric Effects : The cyclopropylmethoxy group creates significant steric hindrance, reducing reactivity in SNAr (nucleophilic aromatic substitution) compared to 2-Bromo-3-methylpyridine, which has a smaller methyl group .
- Thermal Stability: Cyclopropane’s ring strain may lower thermal stability relative to non-cyclic substituents (e.g., benzyloxy in ).
Research Findings and Limitations
- Cross-Coupling Efficiency : Piperidine-substituted analogs (e.g., 2-Bromo-6-(piperidin-1-yl)pyridine ) show higher yields in Buchwald-Hartwig aminations than benzyloxy derivatives, suggesting that this compound may require optimized catalytic systems.
- Solubility : Methoxy groups (e.g., in ) enhance aqueous solubility compared to cyclopropylmethoxy, which is more lipophilic—critical for drug bioavailability.
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